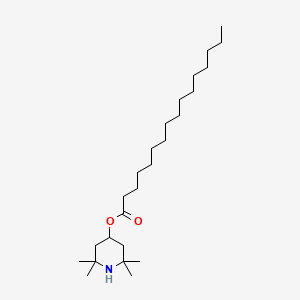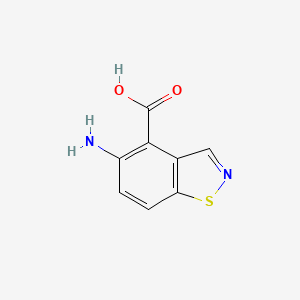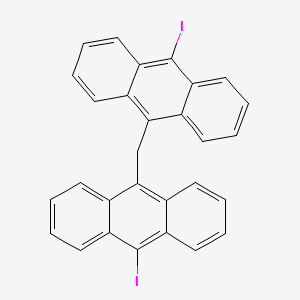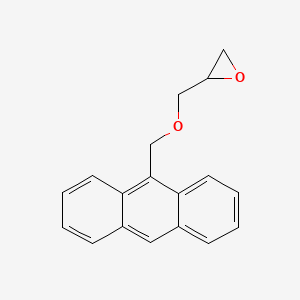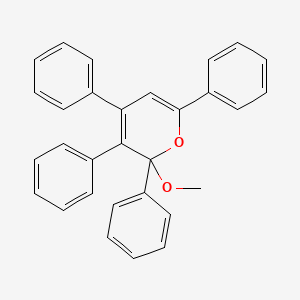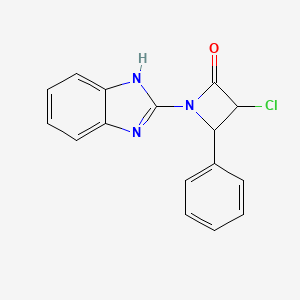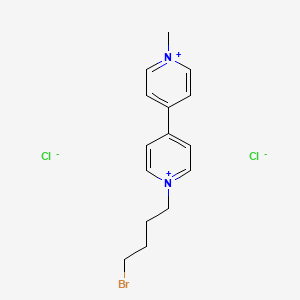![molecular formula C10H19N B14406707 1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-45-2](/img/structure/B14406707.png)
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with three methyl groups attached at specific positions. The presence of these methyl groups and the fused ring system imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and efficiency. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of catalysts such as iron (III) chloride can further enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated analog of pyrrole with no double bonds in the ring.
Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.
Uniqueness
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring system and the presence of three methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
87390-45-2 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1,4,4-trimethyl-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-10(2)6-4-9-8(10)5-7-11(9)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
QCZFNHZZGNZJGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C1CCN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


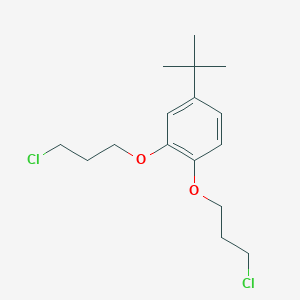


![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
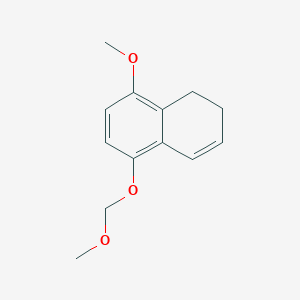
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
